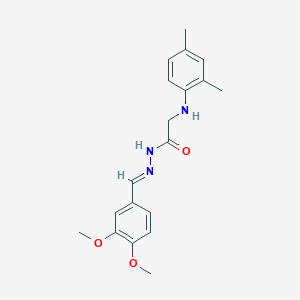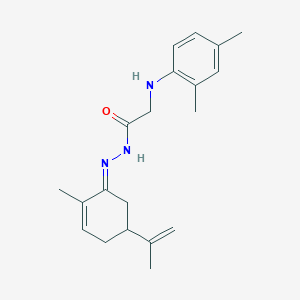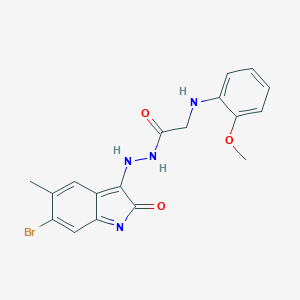![molecular formula C17H18N6O4S B323317 ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate](/img/structure/B323317.png)
ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a cyano group, a sulfonamide moiety, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate typically involves a multi-step process. One common method involves the diazotization of sulfamethazine, followed by coupling with ethyl cyanoacetate in the presence of sodium acetate at room temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups such as the cyano and sulfonamide moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine derivatives, urea, thiourea, and guanidine hydrochloride . The reactions are typically carried out under mild conditions, often at room temperature, to prevent the degradation of the compound.
Major Products Formed
The major products formed from the reactions of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate include pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives . These products are of significant interest due to their potential biological activities.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The sulfonamide moiety inhibits the activity of bacterial enzymes, leading to the disruption of essential metabolic processes in the bacteria . This results in the inhibition of bacterial growth and proliferation.
Comparación Con Compuestos Similares
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate can be compared with other similar compounds such as:
- Ethyl 4-amino-5-cyano-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-iminopyridazine-3-carboxylate
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)-tetrazolyl derivatives
These compounds share similar structural features and exhibit comparable biological activities. ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C17H18N6O4S |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C17H18N6O4S/c1-4-27-16(24)15(10-18)22-21-13-5-7-14(8-6-13)28(25,26)23-17-19-11(2)9-12(3)20-17/h5-9,21H,4H2,1-3H3,(H,19,20,23)/b22-15+ |
Clave InChI |
REQKGKIXYHKQCJ-PXLXIMEGSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C#N |
SMILES isomérico |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)/C#N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyanilino)-N'-(4-{2-[(2-methoxyanilino)acetyl]carbohydrazonoyl}benzylidene)acetohydrazide](/img/structure/B323235.png)



![2-(4-methoxyanilino)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B323243.png)

![(4Z)-4-[[4-(diethylsulfamoyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323245.png)
![(4Z)-3-methyl-5-oxo-4-[(4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323246.png)
![(4Z)-4-[[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323247.png)
![(4Z)-4-[(4-iodophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323248.png)
![(4Z)-4-[(3,4-dimethylphenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323249.png)
![N,N-diethyl-4-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B323250.png)
![4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B323254.png)
![4-{2-[(2-nitrophenyl)sulfonyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B323256.png)
